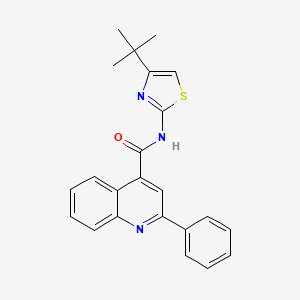![molecular formula C19H23N5O3 B2535024 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1327321-28-7](/img/structure/B2535024.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound featuring a pyrazole ring and a pyrrolidinone moiety
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structural motif in many bioactive compounds . Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . Therefore, the primary targets of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” could be similar to those of other pyrazole derivatives.
Biochemical pathways
The affected pathways would depend on the specific targets of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide”. Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The presence of a pyrazole ring could influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide” would depend on its specific targets and mode of action. Other pyrazole derivatives have been found to have cytotoxic effects on human cell lines .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide”. The specific effects would depend on the compound’s chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately, often starting from a suitable amine and a carbonyl compound.
Coupling Reaction: The final step involves coupling the pyrazole-ethyl derivative with the pyrrolidinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyrrolidinone rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide shares structural similarities with other pyrazole and pyrrolidinone derivatives.
Examples: 3,5-dimethyl-1H-pyrazole, 2-oxopyrrolidine, and their various substituted derivatives.
Uniqueness
Structural Features: The combination of the pyrazole and pyrrolidinone rings linked by an ethyl chain is unique and provides distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-11-14(2)24(22-13)10-8-20-18(26)19(27)21-15-5-3-6-16(12-15)23-9-4-7-17(23)25/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUPJPFKIBZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)
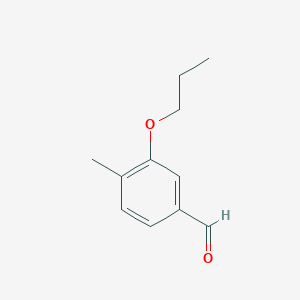
![3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2534946.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2534947.png)
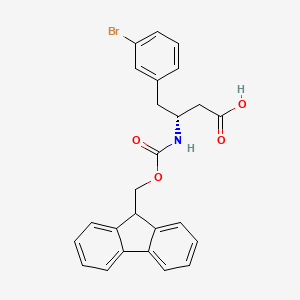
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2534950.png)
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
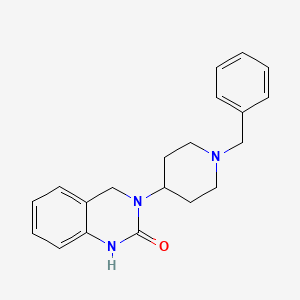
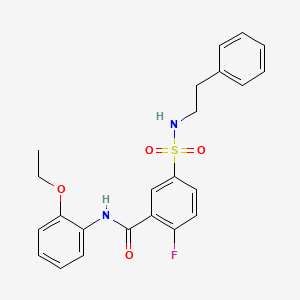
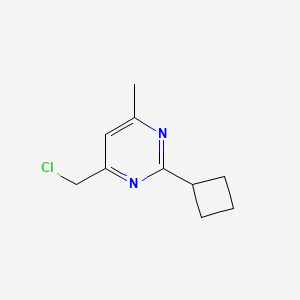
![isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate](/img/structure/B2534958.png)
